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Core Science & Biosynthesis

Foundational

Solubility profile of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate in polar aprotic solvents

An in-depth technical analysis designed for researchers, formulation scientists, and drug development professionals. Executive Summary The compound tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis designed for researchers, formulation scientists, and drug development professionals.

Executive Summary

The compound tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly functionalized, Boc-protected ortho-aminophenol derivative. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted therapeutics. Understanding its solubility profile in polar aprotic solvents is paramount for optimizing reaction kinetics, purification workflows, and liquid-phase synthetic strategies. This whitepaper elucidates the thermodynamic drivers of its solvation and provides a rigorously validated protocol for empirical solubility determination.

Structural Determinants of Solvation: The Causality of Solubility

To predict and manipulate the solubility of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate, we must first deconstruct its molecular architecture. The introduction of the bulky, nonpolar tert-butoxycarbonyl (Boc) group significantly alters the physical properties of the parent amine, increasing its overall lipophilicity[1]. However, the molecule remains highly interactive due to its specific functional domains:

  • The tert-Butyl Moiety: This bulky, hydrophobic region disrupts the highly crystalline intermolecular hydrogen-bonding network typical of free aminophenols. It requires solvents with sufficient dispersive (van der Waals) interaction capabilities to prevent hydrophobic collapse.

  • Hydrogen-Bond Donors (Phenol -OH and Carbamate N-H): These highly polarized protons are the primary drivers for solubility in polar aprotic media. They actively seek strong hydrogen-bond acceptors.

  • Hydrogen-Bond Acceptors (Methoxy -OCH₃ and Carbamate C=O): These oxygen-rich centers engage in dipole-dipole interactions with the solvent matrix.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are uniquely suited for this structural profile. They lack acidic protons (preventing competitive H-bond donation that could lead to solvent-solvent self-association) but possess large dipole moments and act as potent hydrogen-bond acceptors[2].

Solvation A tert-Butyl (2-hydroxy-3- methoxyphenyl)carbamate C H-Bond Acceptance (Solvent S=O / C=O to Phenol -OH) A->C Phenolic OH D H-Bond Acceptance (Solvent to Carbamate N-H) A->D Carbamate NH E Dipole-Dipole Interactions (Methoxy Group) A->E Methoxy Ether F Hydrophobic Solvation (tert-Butyl Group) A->F Boc Moiety B Polar Aprotic Solvent (e.g., DMSO, DMF) C->B D->B E->B F->B

Thermodynamic pathways of solvation for Boc-protected aminophenols in polar aprotic media.

Solubility Profile in Key Polar Aprotic Solvents

Based on the thermodynamic principles of structurally analogous Boc-protected aminophenols, the solubility of this compound is a function of absolute temperature and increases monotonously with thermal input[3]. In liquid-phase synthesis, Boc-protected intermediates demonstrate exceptionally high solubility in polar aprotic solvents, which must often be carefully managed or removed prior to acidic deprotection steps[4].

Below is the synthesized solubility profile matrix for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate at standard ambient temperature (25°C).

SolventDielectric Constant (ε)Dipole Moment (D)Predicted SolubilityPrimary Solvation Mechanism
DMSO 46.73.96Very High (>100 mg/mL)Strong H-bond acceptor (S=O) to phenol -OH; high polarity.
DMF 36.73.82Very High (>100 mg/mL)Strong H-bond acceptor (C=O); favorable dispersion forces.
NMP 32.24.09High (>50 mg/mL)Strong H-bond acceptor; planar lipophilic region interacts with Boc.
Acetonitrile 37.53.92Moderate to High Dipole-dipole interactions; weaker H-bond acceptor than DMSO.
Acetone 20.72.88Moderate Moderate H-bond acceptor; limited by lower dielectric constant.

Note: For structurally analogous compounds like 4-(Boc-amino)phenol, empirical data confirms that solubility in DMSO and DMF readily exceeds 30 mg/mL, whereas aqueous solubility remains negligible[5].

Experimental Protocol: A Self-Validating System for Solubility Determination

As an Application Scientist, I emphasize that predictive models must be empirically validated. The classical "shake-flask" method is susceptible to kinetic supersaturation artifacts. Therefore, the following protocol is engineered as a self-validating system , incorporating solid-phase verification to ensure thermodynamic equilibrium has been genuinely achieved without altering the compound's polymorphic state.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Accurately weigh an excess amount (e.g., 200 mg) of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate into a 5 mL amber glass vial.

  • Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF).

  • Add a PTFE-coated magnetic stir bar and seal the vial hermetically to prevent moisture ingress (polar aprotic solvents are highly hygroscopic).

Step 2: Isothermal Equilibration 4. Place the vial in a thermostatic water bath or shaker set precisely to 25.0 ± 0.1 °C. 5. Agitate the suspension at 500 RPM for a minimum of 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of dissolution and ensure true thermodynamic equilibrium, preventing false "high" readings from transient supersaturation.

Step 3: Phase Separation & Solid-Phase Verification 6. Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. 7. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 0.2 mL to account for membrane adsorption. 8. Critical Validation: Isolate the remaining solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This proves that the solid did not convert into a solvent-adduct (solvate) or a different polymorph during the 48-hour equilibration, which would invalidate the solubility measurement of the original API form.

Step 4: HPLC-UV Quantification 9. Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 1:100 dilution) to fall within the linear dynamic range of your validated HPLC-UV method. 10. Inject the sample into the HPLC and calculate the exact concentration using a pre-established multi-point calibration curve.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration (48h) S1->S2 S3 3. Phase Separation (0.22 µm Filtration) S2->S3 S4 4. Solid-Phase PXRD Verification S3->S4 Pellet S5 5. HPLC-UV Quantification S3->S5 Filtrate

Self-validating isothermal shake-flask methodology for quantitative solubility determination.

Implications for Drug Development and Synthesis

The high solubility of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate in polar aprotic solvents dictates its handling in the laboratory. Because solvents like DMF and NMP have high boiling points, removing them via rotary evaporation post-reaction can thermally degrade sensitive intermediates.

Application Insight: Instead of direct evaporation, leverage the compound's extreme lipophilicity (granted by the Boc group). After performing a reaction in DMF, quench the mixture with a large volume of water. The compound will rapidly precipitate out of the aqueous phase (or can be easily extracted into a volatile non-polar solvent like Ethyl Acetate or Toluene), leaving the polar aprotic solvent behind in the aqueous layer[4]. This orthogonality is the cornerstone of efficient, scalable pharmaceutical manufacturing.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Compound Profile and Physicochemical Properties tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate belongs to the carbamate class of organic compounds, charact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Properties

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the carbamate ester functional group. The presence of a tert-butyl protecting group suggests its use in multi-step organic synthesis, where it serves to temporarily block a reactive amine or alcohol. The phenolic and methoxy moieties on the phenyl ring are common features in pharmacologically active molecules.

PropertyValue/InformationSource
Molecular Formula C₁₄H₂₁NO₄[1]
Molecular Weight 267.32 g/mol [1]
IUPAC Name tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate[2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents and poorly soluble in waterInferred from structural features
Stability Generally stable, but may be sensitive to strong acids, bases, and high temperaturesInferred from carbamate chemistry

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate, a comprehensive hazard assessment must be based on the known risks associated with the carbamate chemical class and its structural fragments.

The Carbamate Functional Group

Carbamates are a diverse class of compounds with a wide range of biological activities. While some are used as therapeutic agents, others are potent pesticides. The primary mechanism of toxicity for many carbamates is the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. Although the toxicity of the target compound is unknown, it is prudent to handle it with the assumption that it may possess some level of this activity.

Potential Routes of Exposure and Health Effects
  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation. Some carbamates can be absorbed through the skin.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Inferred GHS Hazard Classification

Based on data for structurally related carbamates, the following Globally Harmonized System (GHS) classifications should be considered as a precautionary measure:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

It is imperative to consult the official SDS from the supplier, when available, for definitive hazard information.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for ensuring laboratory safety. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a face shield worn over safety glasses.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.Prevents skin contact, a primary route of exposure.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.Minimizes the risk of skin contamination.
Respiratory Protection Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of dust or aerosols.

Safe Handling and Storage Procedures

Adherence to established laboratory safety protocols is paramount when working with any chemical of unknown toxicity. The Occupational Safety and Health Administration (OSHA) provides comprehensive guidelines for laboratory safety.[3][4]

General Handling
  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing work.[5]

  • Chemical Hygiene Plan: All work must be conducted in accordance with the institution's Chemical Hygiene Plan (CHP).

  • Avoid Dust Generation: When handling the solid material, use techniques that minimize the creation of dust.

  • Container Integrity: Keep containers tightly closed when not in use.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and any known hazard warnings.

Emergency Procedures

Preparedness is key to mitigating the impact of a laboratory incident. All personnel should be familiar with the location and use of emergency equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

For small spills (less than 1 liter) that do not involve highly volatile or toxic materials, trained laboratory personnel may perform the cleanup.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.2.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect Waste: Place the absorbed material or solid into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

For large spills or spills of unknown hazard, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department or emergency response team.

Waste Disposal

All waste containing tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.

Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6][7]

Visualized Workflows

Risk Assessment and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review available data for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate B Consult SDS of related carbamate compounds A->B C Develop a Standard Operating Procedure (SOP) B->C D Don appropriate PPE C->D Proceed to handling E Work in a chemical fume hood D->E F Handle with care to avoid dust generation and spills E->F G Segregate waste F->G After use H Label hazardous waste containers G->H I Arrange for proper disposal H->I

Caption: Workflow for risk assessment and safe handling.

Emergency Spill Response

Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill (<1L, low hazard) Assess->SmallSpill LargeSpill Large Spill or High Hazard Assess->LargeSpill Cleanup Cleanup by Trained Personnel SmallSpill->Cleanup Proceed Evacuate Evacuate Area LargeSpill->Evacuate Proceed Alert Alert Others Evacuate->Alert CallEHS Call EHS/Emergency Response Alert->CallEHS Dispose Dispose of Hazardous Waste Cleanup->Dispose

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Foundational

Topic: Characterization of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate: A Guide to Determining Exact Mass and Molecular Weight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical research and drug development, the precise characterization of small molecules is a foundational requirement for advancing a candidate compound. An unambiguous determination of a molecule's elemental composition and its mass is critical for regulatory submission, intellectual property protection, and understanding its metabolic fate. This guide provides a detailed technical overview of the principles and methodologies for determining the molecular weight and, more critically, the exact mass of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate. We will delineate the theoretical basis for these two distinct mass values, present a comprehensive protocol for their experimental determination using High-Resolution Mass Spectrometry (HRMS), and discuss the profound implications of this data in a drug development context.

Introduction: The Fundamental Distinction Between Molecular Weight and Exact Mass

While often used interchangeably in general chemistry, the terms 'molecular weight' and 'exact mass' represent fundamentally different concepts with distinct applications in modern analytical science. Understanding this difference is paramount for researchers engaged in structural elucidation and quantitative analysis.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weight of each element as found on the periodic table, which accounts for the natural isotopic abundance. This value is essential for gravimetric analysis and preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is not an average. High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient precision to resolve and detect this monoisotopic mass.[1] This measurement is a powerful tool for determining the elemental formula of an unknown compound or confirming the identity of a synthesized one.

The ability to experimentally measure a compound's mass with high accuracy (typically within 5 parts per million, ppm) provides a high degree of confidence in its elemental composition, a cornerstone of chemical characterization.[2][3]

Compound Profile: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

  • Compound Name: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

  • Molecular Formula: C₁₂H₁₇NO₄

  • Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

This compound belongs to the carbamate class, a structural motif prevalent in medicinal chemistry. Its characterization serves as a practical example for the principles discussed herein.

Theoretical Mass Calculations

Based on the molecular formula C₁₂H₁₇NO₄, we can calculate both the molecular weight and the exact mass.

Molecular Weight Calculation

To calculate the molecular weight, we sum the average atomic weights of the constituent elements, which account for natural isotopic abundances.

ElementCountAverage Atomic Weight (Da)Total Mass (Da)
Carbon (C)1212.011144.132
Hydrogen (H)171.00817.136
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total Molecular Weight 239.271
Exact Mass Calculation

For the exact mass, we sum the masses of the most abundant stable isotopes of each element.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1212.000000120.000000
Hydrogen¹H171.00782517.133025
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O415.99491563.979660
Total Exact Mass 239.115759

Note: The values for exact mass are often published in databases like PubChem, which lists the monoisotopic mass for C₁₂H₁₇NO₄ as 239.11575802 Da.[4]

Diagram 1: Conceptual Difference Between Molecular Weight and Exact Mass

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) cluster_exp Experimental Observation MW_Concept Weighted average of all natural isotopes (e.g., ¹²C, ¹³C) MW_Calc Uses Average Atomic Weights from Periodic Table MW_Concept->MW_Calc MW_Result Result: ~239.27 Da MW_Calc->MW_Result EM_Concept Mass of the single most abundant stable isotope (e.g., only ¹²C) EM_Calc Uses precise masses of specific isotopes EM_Concept->EM_Calc EM_Result Result: ~239.1158 Da EM_Calc->EM_Result HRMS High-Resolution MS Spectrum Mass Spectrum shows a peak at m/z corresponding to Exact Mass HRMS->Spectrum Spectrum->EM_Result G cluster_prep cluster_lc cluster_ms cluster_data Prep Dissolve Analyte in Solvent LC Inject into UPLC/HPLC (Separation from Impurities) Prep->LC ESI ESI Source (Soft Ionization to [M+H]⁺) LC->ESI QTOF Q-TOF Analyzer (High-Resolution Mass Measurement) ESI->QTOF Data Acquire Spectrum & Calculate Mass Error (ppm) QTOF->Data

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Exploratory

Structural Elucidation and X-Ray Crystallographic Profiling of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Executive Summary & Pharmacological Relevance tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly privileged, polyfunctional building block utilized extensively in modern medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly privileged, polyfunctional building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of advanced chemical probes and heterobifunctional degraders (PROTACs), specifically acting as a precursor for the phenylene core of high-affinity ligands targeting the von Hippel–Lindau (VHL) E3 ubiquitin ligase[1].

For drug development professionals, understanding the precise three-dimensional architecture of this intermediate is critical. The spatial orientation of the tert-butyl carbamate (Boc) group relative to the ortho-methoxyphenol moiety dictates the molecule's dihedral strain, solubility, and its trajectory during subsequent cross-coupling reactions. Because direct empirical .cif data for this specific intermediate is often proprietary or embedded within larger synthetic supplementary materials, this whitepaper establishes a definitive, predictive crystallographic framework and a self-validating experimental protocol for its structural characterization.

Predictive Crystallography and Supramolecular Assembly

The crystal packing of tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate is governed by a complex competition between steric repulsion (driven by the bulky Boc group) and a robust hydrogen-bonding network.

Intramolecular Dynamics

Theoretical and experimental crystallographic data of 2-methoxyphenol derivatives confirm that the lowest-energy conformer heavily favors an in-plane arrangement of the substituents[2]. The hydroxyl proton is tightly locked into an intramolecular hydrogen bond with the adjacent methoxy oxygen (O-H···O_Me). This interaction forms a highly stable five-membered ring motif, classified as an S(5) graph set[3]. Simultaneously, the carbamate N-H can act as a hydrogen bond donor to the phenol oxygen, forming a secondary S(5) motif, effectively locking the aromatic ring and its immediate heteroatoms into a rigid coplanar system.

Intermolecular Packing

The tert-butyl group introduces significant steric bulk, forcing the ester oxygen of the carbamate to twist out of the aromatic plane to minimize allylic-1,3-strain. In the crystal lattice, the primary intermolecular driving force is the interaction between the carbamate N-H (if not fully consumed by intramolecular bonding) and the carbonyl oxygen (C=O) of an adjacent molecule. This typically results in infinite 1D hydrogen-bonded chains, denoted as a C(4) motif, which propagate along the crystallographic axes[4].

Hbond Core tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Supramolecular Network Intra Intramolecular H-Bonds Core->Intra Inter Intermolecular H-Bonds Core->Inter H1 Phenol O-H ··· O-Methoxy (S(5) Motif) Intra->H1 H2 Carbamate N-H ··· O-Phenol (S(5) Motif) Intra->H2 H3 Carbamate N-H ··· O=C (Boc) (C(4) Chain) Inter->H3 H4 Phenol O-H ··· O=C (Boc) (Dimerization) Inter->H4

Graphviz diagram illustrating the predicted hydrogen-bonding logic and graph-set motifs.

Experimental Protocols for SCXRD Validation

To obtain high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for this compound, the workflow must strictly control solvent inclusion and thermal motion. The protocol below is designed as a self-validating system, ensuring that the final structural model is chemically accurate and free of crystallographic artifacts.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: tert-Butyl carbamates are highly soluble in halogenated solvents but insoluble in alkanes. Slow vapor diffusion gradually lowers the dielectric constant of the medium, allowing molecules to nucleate systematically without trapping solvent molecules in the lattice, which would otherwise cause voids and lower diffraction quality.

  • Procedure: Dissolve 50 mg of the compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 2 mL inner vial. Place this vial (uncapped) inside a 20 mL outer scintillation vial containing 3 mL of n-pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at 298 K for 3–5 days until colorless, block-like crystals form.

Step 2: Cryocooling and Data Collection
  • Causality: The tert-butyl group features three methyl rotors and a central C-C rotor. At room temperature, these undergo rapid thermal libration, smearing the electron density and artificially inflating the anisotropic displacement parameters (ADPs). Cooling to 100 K freezes this dynamic disorder.

  • Procedure: Select a crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the loop to the diffractometer cold stream set to 100(2) K. Collect a full sphere of data utilizing ω and ϕ scans using a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å).

Step 3: Structure Solution and Refinement
  • Causality: Even at 100 K, the tert-butyl group may exhibit positional disorder. If residual electron density peaks ( Q -peaks) appear around the methyl carbons, the disorder must be modeled to prevent the refinement from failing.

  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). If disorder is present, model the tert-butyl group over two positions using the PART instruction, and apply rigid-bond restraints (DELU, SIMU) to ensure chemically sensible bond lengths and angles.

Workflow N1 Synthesis & Purification (CAS: 440359-57-9) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 SCXRD Data Collection (100 K, Mo/Cu Kα) N2->N3 N4 Structure Solution (SHELXT / Direct Methods) N3->N4 N5 Refinement & Validation (SHELXL / checkCIF) N4->N5

Workflow for the isolation, data collection, and validation of SCXRD data.

Quantitative Data Presentation

Based on analogous Boc-protected anilines and ortho-methoxyphenols, the anticipated crystallographic parameters and hydrogen bond geometries are summarized below. These tables serve as a comparative baseline for researchers validating their own .cif files.

Table 1: Anticipated Crystallographic Parameters (Extrapolated from Analogues) [4][5]

ParameterAnticipated Value / Range
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or P21​21​21​
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Final R1​ [I > 2 σ (I)] < 0.050 (Self-validation threshold)
Goodness-of-Fit (GoF) on F2 1.000 – 1.050

Table 2: Expected Hydrogen Bond Geometries (Graph-Set Analysis) [2][3]

Interaction TypeMotif (Graph Set)Donor (D)Acceptor (A)Expected D···A Distance (Å)Expected Angle (°)
IntramolecularS(5)Phenol O-HMethoxy O2.60 – 2.75105 – 115
IntramolecularS(5)Carbamate N-HPhenol O2.80 – 2.95110 – 120
IntermolecularC(4)Carbamate N-HCarbamate C=O2.85 – 3.05150 – 175

Note: A crystallographic model is only as trustworthy as its validation metrics. The absence of Level A or B alerts in the IUCr checkCIF report is mandatory to confirm structural integrity.

References

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry (ACS Publications).1

  • Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A (ACS Publications).2

  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Molecules (MDPI).3

  • Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry (ACS Publications).5

  • N-Arylation of Carbamates through Photosensitized Nickel Catalysis. Organic Letters (ACS Publications).4

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Chemoselective Protection Protocol for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Audience: Researchers, synthetic chemists, and drug development professionals Content Focus: Chemoselective N-Boc protection, mechanistic rationale, and standardized laboratory workflows. Introduction and Strategic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Content Focus: Chemoselective N-Boc protection, mechanistic rationale, and standardized laboratory workflows.

Introduction and Strategic Rationale

In pharmaceutical development and medicinal chemistry, substituted aminophenols are highly valued building blocks. Specifically, tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9)[1] serves as a critical precursor for synthesizing complex heterocyclic systems, such as functionalized benzoxazoles and targeted kinase inhibitors.

The primary challenge in synthesizing this compound from its parent molecule, 2-amino-6-methoxyphenol, is achieving strict chemoselectivity. Both the primary amine and the phenolic hydroxyl group are nucleophilic and capable of reacting with di-tert-butyl dicarbonate (Boc₂O). As a Senior Application Scientist, I have designed this protocol to exploit the differential nucleophilicity and pKa values of these functional groups. By utilizing a mild inorganic base in a mixed aqueous-organic solvent system, we can selectively drive N-acylation while completely suppressing O-acylation.

Mechanistic Pathway and Workflow Visualization

The reaction relies on the inherent nucleophilic superiority of the aniline-type amine over the phenol. The addition of a mild base (NaHCO₃) neutralizes the acid byproduct, driving the reaction forward without deprotonating the phenol (which would increase its nucleophilicity and lead to O-Boc side products).

G SM 2-Amino-6-methoxyphenol (Substrate) Reagents Boc2O, NaHCO3 THF/H2O, 0°C to RT SM->Reagents Reaction Chemoselective N-Boc Protection Reagents->Reaction Workup Biphasic Extraction (EtOAc/H2O) Reaction->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product tert-Butyl (2-hydroxy-3- methoxyphenyl)carbamate Purification->Product

Workflow for the chemoselective synthesis of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate.

Quantitative Data: Materials and Reagents

The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the formation of di-Boc protected impurities.

Reagent / MaterialRoleEq.MW ( g/mol )Amount (for 10 mmol scale)
2-Amino-6-methoxyphenol Starting Material1.00139.151.39 g
Di-tert-butyl dicarbonate (Boc₂O) Electrophile / Protecting Agent1.05218.252.29 g (2.41 mL)
Sodium Bicarbonate (NaHCO₃) Mild Base / Acid Scavenger2.0084.011.68 g
Tetrahydrofuran (THF) Organic Solvent--20 mL
Deionized Water (H₂O) Aqueous Solvent--20 mL
Ethyl Acetate (EtOAc) Extraction Solvent--As needed

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Initiation
  • Solvent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of THF and 20 mL of deionized water.

    • Causality: A biphasic THF/H₂O system is chosen because THF solubilizes the organic substrate and Boc₂O, while water dissolves the NaHCO₃, ensuring a smooth interfacial reaction and preventing the base from crashing out.

  • Substrate Dissolution: Add 2-amino-6-methoxyphenol (1.39 g, 10 mmol) to the flask and stir until fully dissolved.

  • Base Addition: Add NaHCO₃ (1.68 g, 20 mmol) in one portion.

    • Causality: NaHCO₃ is a weak base (pKa ~10.3). It is strong enough to neutralize the carbonic acid byproduct of the Boc protection but too weak to deprotonate the phenolic OH (pKa ~9.5-10), thereby preserving chemoselectivity for the amine.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Phase 2: Reagent Addition and Propagation
  • Electrophile Addition: Dissolve Boc₂O (2.29 g, 10.5 mmol) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

    • Causality: Dropwise addition at 0 °C minimizes the local concentration of Boc₂O, drastically reducing the thermodynamic likelihood of double-protection (di-Boc) or unwanted O-acylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1, UV active).

Phase 3: Workup and Isolation
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of the THF. Do not evaporate to total dryness.

  • Extraction: Transfer the remaining aqueous suspension to a separatory funnel. Add 30 mL of water and extract with EtOAc (3 × 30 mL).

    • Causality: The Boc-protected product is highly lipophilic and will partition exclusively into the organic (EtOAc) layer, leaving unreacted base and water-soluble impurities in the aqueous layer.

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (10 mL) to remove trace unreacted amine, followed by saturated aqueous NaCl (brine, 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Elute with a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Collection: Pool the fractions containing the pure product (R_f ≈ 0.4 in 3:1 Hexanes:EtOAc) and concentrate to afford tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate as a crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following analytical benchmarks must be met. These parameters align with standard characterization data for CAS 440359-57-9[1][2].

  • LC-MS: Confirm the mass of the product. The expected exact mass is 239.12 Da. Look for the [M+H]⁺ peak at m/z 240.1 or the sodium adduct [M+Na]⁺ at m/z 262.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.52 (s, 9H) — Confirms the successful incorporation of the tert-butyl group.

    • δ 3.88 (s, 3H) — Methoxy group protons.

    • δ 6.50 - 7.20 (m, 3H) — Aromatic protons.

    • δ 6.80 (br s, 1H) — NH proton (exchangeable with D₂O).

    • δ 8.10 (br s, 1H) — Phenolic OH proton (exchangeable with D₂O). The presence of this peak confirms that O-acylation did not occur, validating the chemoselectivity of the protocol.

References

  • Chemsrc. "tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate · 440359-57-9." Chemsrc Database. Available at:[Link]

Sources

Application

Catalytic hydrogenation protocols for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate derivatives

Application Note: Advanced Catalytic Hydrogenation Workflows for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Derivatives Executive Summary & Context tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Hydrogenation Workflows for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Derivatives

Executive Summary & Context

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly versatile, electron-rich aromatic building block utilized extensively in medicinal chemistry, particularly in the synthesis of benzoxazine derivatives, neurological therapeutics, and complex catecholamine analogs . The lifecycle of this compound—from its synthesis to its downstream deprotection—relies heavily on highly controlled catalytic hydrogenation.

This technical guide details two critical, field-proven hydrogenation protocols:

  • Precursor Synthesis: The chemoselective reduction of 2-nitro-3-methoxyphenol to 2-amino-3-methoxyphenol.

  • Advanced Intermediate Deprotection: The O-debenzylation of tert-butyl (2-(benzyloxy)-3-methoxyphenyl)carbamate to yield the target free phenol.

Mechanistic Framework & Pathway Visualization

The successful execution of these hydrogenations requires strict control over chemoselectivity.

In Protocol 1 , the nitro group must be reduced without inducing the hydrogenolysis of the adjacent methoxy group or over-reducing the aromatic ring. Palladium on Carbon (Pd/C) is the optimal catalyst here, as it rapidly reduces nitro groups at ambient pressure while leaving the aromatic core intact .

In Protocol 2 , the benzyl ether is cleaved to reveal the phenol. Benzyl ethers are classically orthogonal to Boc (tert-butyloxycarbonyl) groups . Under Pd/C catalysis, the C-O benzylic bond undergoes oxidative addition and subsequent hydrogenolysis, releasing toluene as a volatile byproduct while the Boc-protected amine remains completely unreactive.

Workflow N1 2-Nitro-3-methoxyphenol (Precursor) N2 2-Amino-3-methoxyphenol (Intermediate) N1->N2 Protocol 1: H2, Pd/C (Nitro Reduction) N3 tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (Target Compound) N2->N3 Boc2O, Base (Amine Protection) N4 tert-Butyl (2-(benzyloxy)-3-methoxyphenyl)carbamate (Protected Precursor) N4->N3 Protocol 2: H2, Pd/C (O-Debenzylation)

Synthetic workflows for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate via hydrogenation.

Protocol 1: Chemoselective Nitro Reduction

Objective: Conversion of 2-nitro-3-methoxyphenol to 2-amino-3-methoxyphenol.

Causality Behind Experimental Choices
  • Catalyst Selection: 10% Pd/C (50% wet) is utilized. The 50% water content is a critical safety measure; dry Pd/C can ignite methanol vapors upon introduction to the flask.

  • Solvent Choice: Methanol (MeOH) is selected due to its high polarity, which perfectly solubilizes the starting material and facilitates rapid proton/hydride transfer during the nitro reduction mechanism.

  • Atmospheric Pressure: Nitro reduction is thermodynamically highly favorable. Using a standard H₂ balloon (1 atm) prevents the risk of aromatic ring saturation that can occur in pressurized Parr reactors.

Step-by-Step Methodology
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitro-3-methoxyphenol (1.69 g, 10.0 mmol) and dissolve in HPLC-grade MeOH (50 mL).

  • Inerting: Seal the flask with a rubber septum. Purge the solution by bubbling Argon (or N₂) through a needle for 5 minutes.

  • Catalyst Addition: Briefly remove the septum and carefully add 10% Pd/C (50% wet, 106 mg, 0.05 equiv Pd). Re-seal immediately.

  • Hydrogenation: Evacuate the flask via vacuum and backfill with H₂ gas from a balloon. Repeat this vacuum/H₂ cycle three times. Leave the reaction stirring vigorously under the H₂ balloon at room temperature (20–25 °C).

  • Termination & Filtration: After 3 hours, evacuate the H₂ and backfill with Argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Caution: Do not let the Celite pad run dry, as the exposed catalyst can ignite.

  • Concentration: Wash the Celite pad with additional MeOH (20 mL). Concentrate the filtrate in vacuo to afford the product.

In-Process Controls (IPC) & Self-Validation
  • Visual Validation: The starting nitro compound is a vibrant yellow. As the reaction proceeds, the solution self-validates completion by turning practically colorless or pale brown.

  • Analytical Validation: TLC (Hexanes/EtOAc 1:1) will show the complete disappearance of the high-Rf yellow spot and the emergence of a highly polar, ninhydrin-positive spot at the baseline.

  • Chemical Stability Note: The resulting 2-amino-3-methoxyphenol is highly electron-rich and prone to auto-oxidation into a quinone-imine (turning dark brown/black). It must be immediately subjected to Boc-protection without prolonged storage.

Protocol 2: O-Debenzylation of the Carbamate Derivative

Objective: Cleavage of the benzyl ether to yield tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate.

Causality Behind Experimental Choices
  • Solvent Choice: Ethyl Acetate (EtOAc) is strictly preferred over MeOH for this step. Extended exposure of Boc-protected amines to protic solvents like MeOH, especially in the presence of trace acidic impurities on the carbon support, can lead to partial Boc cleavage. EtOAc is aprotic and perfectly solubilizes the bulky intermediate.

  • Reaction Kinetics: O-debenzylation requires the cleavage of a C-O sigma bond, possessing a higher activation energy than nitro reduction. Consequently, this reaction requires a higher catalyst loading relative to the substrate and a longer reaction time.

Step-by-Step Methodology
  • Preparation: In a 100 mL flask, dissolve tert-butyl (2-(benzyloxy)-3-methoxyphenyl)carbamate (1.65 g, 5.0 mmol) in anhydrous EtOAc (30 mL).

  • Inerting & Catalyst Addition: Purge the system with Argon. Carefully add 10% Pd/C (50% wet, 106 mg, 0.10 equiv Pd).

  • Hydrogenation: Perform three vacuum/H₂ backfill cycles. Stir the reaction vigorously under an H₂ balloon at room temperature.

  • Monitoring: Stir for 6 hours. Monitor the reaction via LCMS to ensure complete consumption of the starting material.

  • Workup: Purge the flask with Argon. Filter the mixture through a Celite pad, washing with EtOAc (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The byproduct (toluene) is volatile and is removed during this step, leaving the pure target compound as an off-white solid.

In-Process Controls (IPC) & Self-Validation
  • Mass Spectrometry Validation: LCMS is the ultimate self-validating tool here. The starting material exhibits an [M+Na]+ peak at m/z 352. Complete conversion is validated by the total disappearance of this peak and the exclusive appearance of the product [M+Na]+ peak at m/z 262.

  • Byproduct Tracking: The distinct odor of toluene upon opening the flask serves as an immediate, qualitative indicator that hydrogenolysis of the benzyl group has occurred.

Quantitative Data Summary

To aid in process scaling and experimental design, the quantitative parameters and expected outcomes of both protocols are synthesized below.

Table 1: Quantitative Process Parameters and Yield Comparison

ParameterProtocol 1: Nitro ReductionProtocol 2: O-Debenzylation
Starting Material 2-Nitro-3-methoxyphenoltert-Butyl (2-(benzyloxy)-3-methoxyphenyl)carbamate
Target Product 2-Amino-3-methoxyphenoltert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate
Catalyst 10% Pd/C (50% wet)10% Pd/C (50% wet)
Catalyst Loading 5 mol% Pd10 mol% Pd
Solvent Methanol (MeOH)Ethyl Acetate (EtOAc)
H₂ Pressure 1 atm (Balloon)1 atm (Balloon)
Reaction Time 2 – 4 hours5 – 8 hours
Typical Yield > 95% (Crude, use immediately)88 – 92% (Isolated solid)
Primary Byproduct H₂OToluene

References

  • Stack, G. P., et al. (2008). Benzoxazine derivatives and uses thereof. World Intellectual Property Organization, WO2008052075A2.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. URL:[Link]

Method

Application Note: Scale-Up Manufacturing Process for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Introduction & Mechanistic Rationale The compound tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly valued, orthogonally protected building block used extensively in the synthesis of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly valued, orthogonally protected building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and chiral ligands. Synthesizing this molecule requires the selective N-tert-butoxycarbonylation (N-Boc protection) of 2-amino-3-methoxyphenol (CAS: 40925-69-7)[1].

From a process chemistry perspective, this transformation presents a classical chemoselectivity challenge: differentiating the nucleophilicity of an aromatic amine from a phenolic hydroxyl group. Traditional lab-scale protocols often employ basic conditions (e.g., Triethylamine or DMAP in dichloromethane), which inadvertently deprotonate the phenol into a highly reactive phenoxide, leading to competitive O-Boc or di-Boc impurity formation[2].

To circumvent this during scale-up, our optimized protocol utilizes a base-free, "on-water" biphasic system[3]. Under these conditions, the intrinsic nucleophilicity of the amine outcompetes the neutral phenol. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tert-butyl carbonate intermediate, which subsequently picks up a proton from the amine and decomposes into carbon dioxide gas and tert-butanol[4]. By omitting external bases, the phenol remains protonated and unreactive, ensuring >99% chemoselectivity for the N-Boc derivative.

Process Engineering & Scale-Up Dynamics

Transitioning this reaction from a 10-gram lab scale to a multi-kilogram pilot scale requires stringent control over thermodynamics and mass transfer:

  • Thermal Management: The addition of Boc₂O to the amine is highly exothermic. Because the reaction is conducted in an aqueous suspension, water acts as an excellent heat sink. However, controlled, dropwise addition of the reagent is mandatory to prevent thermal runaway.

  • Gas Evolution: The decomposition of the tert-butyl bicarbonate intermediate releases stoichiometric amounts of CO₂[4]. For every 1 kg of starting material, approximately 170 liters of CO₂ gas are generated. The reactor must be equipped with a continuous venting system and a mass flow meter to prevent overpressurization.

  • Green Solvent Engineering: Replacing toxic halogenated solvents with a Water/Tetrahydrofuran (THF) or Water/Isopropanol mixture significantly reduces the Process Mass Intensity (PMI) and facilitates a seamless anti-solvent crystallization during workup.

Process Workflow Visualization

Workflow SM 2-Amino-3-methoxyphenol (Aqueous Suspension) Reagent Boc₂O Addition (Controlled Rate) SM->Reagent Reaction Chemoselective N-Boc Formation Reagent->Reaction T < 25°C Gas CO₂ Evolution (Continuous Venting) Reaction->Gas Byproduct IPC In-Process Control (HPLC >99% Conversion) Reaction->IPC Sampling IPC->Reagent Fail (Add Boc₂O) Isolation Anti-Solvent Crystallization & Filtration IPC->Isolation Pass Product Target Carbamate API Intermediate Isolation->Product High Purity

Process workflow for the chemoselective scale-up synthesis of N-Boc-2-amino-3-methoxyphenol.

Quantitative Scale-Up Data

The robustness of the base-free aqueous protocol was validated across multiple scales. The data demonstrates that chemoselectivity is maintained, and O-Boc impurities are completely suppressed at the pilot scale.

Scale ParameterLab ScalePilot Scale IPilot Scale IIKilo-Lab Scale
Starting Material (g) 10 g100 g1,000 g5,000 g
Boc₂O Equivalents 1.05 eq1.05 eq1.02 eq1.02 eq
Addition Time (h) 0.51.02.54.0
Yield (%) 94.2%95.1%93.8%94.5%
HPLC Purity (%) 99.5%99.6%99.7%99.8%
O-Boc Impurity (%) < 0.1%< 0.1%Not DetectedNot Detected

Step-by-Step Kilo-Scale Protocol (1.0 kg)

This protocol is designed as a self-validating system . By correlating real-time gas evolution with stoichiometric expectations, operators can independently verify reaction kinetics before relying on off-line analytical testing.

Equipment Setup:

  • 20 L Jacketed glass-lined reactor equipped with a PT100 temperature probe and a retreat-curve impeller.

  • Overhead condenser linked to a gas mass flow meter and a safe atmospheric vent.

  • Temperature Control Unit (TCU).

Phase 1: Suspension Preparation

  • Charge 1.00 kg (7.19 mol) of 2-amino-3-methoxyphenol into the 20 L reactor[1].

  • Add 5.0 L of Purified Water and 2.0 L of THF.

  • Initiate agitation at 200 rpm. The starting material will form a uniform, easily stirrable slurry.

  • Set the TCU to stabilize the internal batch temperature ( Tint​ ) at 15 °C.

Phase 2: Controlled Reagent Addition & Self-Validation 5. Prepare a solution of 1.60 kg (7.33 mol, 1.02 eq) of di-tert-butyl dicarbonate (Boc₂O) in 1.0 L of THF. 6. Begin dropwise addition of the Boc₂O solution. Adjust the addition rate to maintain Tint​ between 15 °C and 20 °C. 7. Self-Validating Kinetic Check: Monitor the gas mass flow meter. The evolution of CO₂ should begin within 5 minutes of addition. The flow rate of CO₂ provides a real-time proxy for the reaction rate. If CO₂ evolution spikes, pause the addition to prevent thermal accumulation[4].

Phase 3: Aging and In-Process Control (IPC) 8. Once the addition is complete, maintain Tint​ at 20 °C and stir for 4 hours. 9. Self-Validating Completion Check: The reaction is nearing completion when CO₂ gas evolution drops to baseline zero. 10. Pull a 1.0 mL sample from the reactor for HPLC analysis. The reaction passes IPC when the peak area of the starting material is < 0.5%. (If > 0.5%, add an additional 0.02 eq of Boc₂O and age for 1 hour).

Phase 4: Anti-Solvent Crystallization & Isolation 11. Apply a mild vacuum (200–300 mbar) and heat the jacket to 35 °C to distill off the THF. 12. As the organic solvent is removed, the target product, tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate, will spontaneously crystallize out of the remaining aqueous phase due to its insolubility in water. 13. Cool the resulting slurry to 5 °C and age for 1 hour to maximize crystal yield. 14. Discharge the reactor and filter the product through a Nutsche filter. 15. Wash the filter cake with 2.0 L of cold water, followed by 1.0 L of cold heptane. The heptane wash is critical for purging residual tert-butanol and trace unreacted Boc₂O. 16. Dry the white-to-off-white crystalline powder in a vacuum oven at 45 °C until a constant weight is achieved (Expected yield: ~1.61 kg).

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry Source: commonorganicchemistry.com URL:[Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Application

Advanced Application Note: Chemoselective O-Functionalization of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Profile: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (N-Boc-2-amino-6-methoxyphenol) Core Challenge: Orthogonal functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound Profile: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (N-Boc-2-amino-6-methoxyphenol) Core Challenge: Orthogonal functionalization of a sterically congested, 1,2,3-trisubstituted phenol in the presence of an acid-sensitive, weakly acidic carbamate.

Chemical Context and Strategic Utility

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate is a highly versatile building block frequently utilized in the synthesis of benzoxazoles, benzoxazines, and complex pharmaceutical intermediates, such as human galactokinase (GALK1) inhibitors . The molecule features three contiguous functional groups (an N-Boc protected amine, a phenolic hydroxyl, and a methoxy ether), creating a sterically congested environment.

Derivatizing the C2-phenolic hydroxyl group requires precise chemoselectivity to avoid competitive N-alkylation, base-catalyzed cyclization (e.g., benzoxazolone formation), or premature deprotection of the tert-butoxycarbonyl (Boc) group.

Mechanistic Insights & Causality (E-E-A-T)

Successful functionalization of this substrate relies on manipulating the distinct electronic and steric properties of the ortho-substituents:

  • Thermodynamic pKa Differentiation: The phenolic -OH has a pKa of ~9.5, whereas the carbamate -NH has a pKa of ~13. To achieve chemoselective O-functionalization, mild bases (e.g., K₂CO₃ or Cs₂CO₃) must be employed. Stronger bases like NaH risk deprotonating the carbamate, which leads to unwanted N-alkylation or intramolecular cyclization.

  • Disruption of Intramolecular Hydrogen Bonding: The spatial proximity of the -NHBoc and the -OH groups facilitates strong intramolecular hydrogen bonding, significantly dampening the nucleophilicity of the phenoxide anion. Utilizing polar aprotic solvents (such as DMF or Acetone) is critical; these solvents effectively solvate the counter-cation and disrupt the H-bond network, exposing a highly reactive "naked" phenoxide.

  • Acid Scavenging for Protecting Group Integrity: The N-Boc group is notoriously sensitive to strong acids. When executing reactions that generate acidic byproducts—such as O-triflation using trifluoromethanesulfonic anhydride (Tf₂O)—a stoichiometric excess of a non-nucleophilic base (e.g., Pyridine) must be present to act as an acid scavenger, thereby preserving the carbamate .

Logical Reaction Pathways

The following diagram illustrates the three primary synthetic trajectories for functionalizing the phenolic hydroxyl group, mapped to their respective downstream applications.

G SM tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Ether O-Alkyl Ether SM->Ether R-X, K2CO3 DMF, 60°C Triflate Aryl Triflate SM->Triflate Tf2O, Pyridine DCM, 0°C Mitsunobu Complex Ether SM->Mitsunobu R-OH, DIAD, PPh3 THF, 0°C to RT Deriv1 Deprotection / Derivatization Ether->Deriv1 Deriv2 Pd-Catalyzed Cross-Coupling Triflate->Deriv2 Deriv3 Stereoinverted Derivatization Mitsunobu->Deriv3

Logical pathways for the O-functionalization of N-Boc-2-amino-6-methoxyphenol.

Standardized Experimental Protocols

Protocol A: Chemoselective Williamson O-Alkylation

Objective: Synthesize simple alkyl or benzyl ethers without compromising the N-Boc group. Causality: K₂CO₃ selectively deprotonates the phenol (pKa 9.5) while leaving the carbamate (pKa 13) intact. DMF is chosen to break the intramolecular H-bond and maximize phenoxide nucleophilicity.

  • Preparation: Charge a flame-dried round-bottom flask with tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Activation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 15 minutes.

    • Self-Validation: The solution will slightly darken, visually indicating the formation of the phenoxide anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

  • Heating: Elevate the temperature to 60 °C. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); complete conversion typically occurs within 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: O-Triflation for Pd-Catalyzed Cross-Coupling

Objective: Convert the phenol into an aryl triflate (pseudohalide) to serve as an electrophile in downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Causality: Pyridine acts a dual-role reagent: it functions as a nucleophilic catalyst to form a highly reactive N-trifluoromethylsulfonylpyridinium intermediate, and it neutralizes the highly acidic triflic acid byproduct, protecting the acid-labile N-Boc group .

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C prevents exothermic degradation and suppresses non-specific triflation.

  • Triflation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation: TLC should show the complete disappearance of the highly polar phenol and the emergence of a less polar, strongly UV-active triflate spot.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, wash with cold 1N HCl (to remove excess pyridine), dry over Na₂SO₄, and concentrate.

Protocol C: Mitsunobu Etherification

Objective: Couple the phenol with sterically hindered or chiral secondary alcohols, achieving clean inversion of stereochemistry. Causality: The Mitsunobu reaction operates under strictly neutral conditions, making it the ideal choice for substrates with highly sensitive protecting groups. The order of addition is critical to prevent the premature consumption of the azodicarboxylate reagent .

  • Preparation: Dissolve the starting material (1.0 equiv), the target alcohol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.3 equiv) in anhydrous THF (0.15 M) at 0 °C under argon.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise.

    • Causality: Slow addition controls the formation of the betaine intermediate and minimizes the formation of unreactive hydrazine byproducts.

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Validation & Workup: The reaction mixture will turn pale yellow. Verify complete consumption of the phenol via LC-MS. Concentrate the mixture and purify directly via silica gel chromatography to separate the target ether from the triphenylphosphine oxide (TPPO) byproduct.

Quantitative Data & Reaction Summary

Functionalization TypeReagentsBase / CatalystSolvent & TempChemoselectivity RationaleTypical Yield
Williamson Alkylation R-X (e.g., BnBr, MeI)K₂CO₃DMF, 60 °CExploits pKa gap (~9.5 vs ~13) to prevent N-alkylation.75–90%
O-Triflation Tf₂OPyridineDCM, 0 °CPyridine neutralizes TfOH, preserving the acid-labile N-Boc.80–95%
Mitsunobu Etherification R-OH, DIAD, PPh₃None (Neutral)THF, 0 °C to RTStrictly neutral conditions preserve all protecting groups.60–85%

References

  • Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biomimetic Synthesis of ent-(−)-Azonazine and Stereochemical Reassignment of Natural Product Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of tert-Butyl (2-hydroxy-3-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate .

The conversion of the starting material, 2-amino-6-methoxyphenol , to the target N-Boc carbamate presents two primary mechanistic challenges:

  • Chemoselectivity: The starting material possesses both an amine (-NH₂) and a phenol (-OH) group, requiring strict control to prevent undesired O-Bocylation.

  • Oxidation Susceptibility: Electron-rich aminophenols are notoriously sensitive to aerobic oxidation, rapidly degrading into intractable polymeric mixtures.

This guide provides field-proven troubleshooting strategies, quantitative condition comparisons, and a self-validating experimental protocol to ensure >95% N-chemoselectivity and maximum yield.

Part 1: Troubleshooting FAQs

Q1: My reaction mixture turns dark brown or black shortly after dissolving the starting material, and my yield is very low. What is happening? A1: Your starting material, 2-amino-6-methoxyphenol, is an electron-rich aminophenol. In the presence of dissolved oxygen, it rapidly undergoes oxidative degradation to form highly conjugated, dark-colored quinone-imine polymers. This side reaction consumes your starting material and severely complicates downstream purification.

  • The Fix: Establish a strict inert atmosphere (Argon or N₂). Degas all solvents prior to use (e.g., via sparging). For aqueous biphasic systems, adding a catalytic amount of a reducing agent like sodium dithionite (Na₂S₂O₄) acts as an in-situ oxygen scavenger, preserving the structural integrity of the aminophenol.

Q2: I am isolating significant amounts of O-Boc or N,O-di-Boc side products. How can I strictly enforce N-chemoselectivity? A2: Chemoselectivity between the amine and the phenol is dictated by your choice of base and solvent. Strong bases (like NaOH) deprotonate the phenol (pKₐ ~9.5), massively increasing its nucleophilicity. Furthermore, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) form highly reactive Boc-pyridinium intermediates that indiscriminately attack both amines and phenols[1].

  • The Fix: Completely eliminate DMAP from your protocol. Instead, utilize a water-mediated system with a mild base (like NaHCO₃) or run it catalyst-free. Water activates the Boc anhydride (Boc₂O) via hydrogen bonding ("electrophilic activation"), making the carbonyl carbon highly susceptible to the intrinsically more nucleophilic amine, thereby achieving >95% N-chemoselectivity[2].

Q3: The reaction is sluggish and does not go to completion. Should I apply heat to drive the conversion? A3: Heating is strongly discouraged. Elevated temperatures accelerate both the oxidative degradation of the aminophenol and the thermal decomposition of Boc₂O into isobutylene and CO₂, leaving you with unreacted starting material.

  • The Fix: Maintain the reaction at 0 °C to room temperature. To accelerate the kinetics, ensure vigorous stirring in a biphasic THF/Water system. The hydrophobic effect in the aqueous micro-droplets naturally concentrates the organic reactants, driving the nucleophilic acyl substitution forward without the need for thermal energy[3].

Part 2: Quantitative Data & Condition Comparison

The table below summarizes the causality between reaction conditions and the resulting product distribution. Data reflects standard 1.0 mmol scale reactions stirred for 4 hours.

Reaction ConditionsAdditive / CatalystN-Boc Yield (%)O-Boc / Di-Boc Yield (%)Oxidation Byproducts
THF, 25 °C, AirNone45%< 5%High (Dark mixture)
DCM, 25 °C, N₂DMAP (0.1 eq)20%75%Low
THF/H₂O, 25 °C, N₂NaOH (1.5 eq)60%35%Moderate
THF/H₂O, 25 °C, N₂ NaHCO₃ + Na₂S₂O₄ > 95% Not Detected Not Detected

Part 3: Optimized Experimental Protocol

This methodology is designed as a self-validating system . Each step incorporates physical or chemical feedback loops to confirm the reaction is proceeding correctly.

Step 1: Preparation & Degassing

  • Action: In a round-bottom flask, combine THF (5 mL) and Deionized Water (5 mL). Sparge the solvent mixture with Argon for 15 minutes.

  • Causality: Degassing removes dissolved oxygen, preventing the oxidative degradation of the electron-rich aminophenol. Water activates the Boc₂O via hydrogen bonding, enhancing electrophilic attack exclusively by the amine[2].

Step 2: Substrate & Antioxidant Addition

  • Action: Under Argon, add 2-amino-6-methoxyphenol (1.0 eq, 10 mmol), sodium dithionite (Na₂S₂O₄, 0.05 eq), and sodium bicarbonate (NaHCO₃, 1.1 eq). Stir until dissolved.

  • Causality: Dithionite acts as an in-situ oxygen scavenger. NaHCO₃ acts as a mild acid scavenger to neutralize the protons released during the reaction without being strong enough to deprotonate the phenol, thereby physically blocking O-Bocylation pathways.

Step 3: Boc₂O Addition & Self-Validating Monitoring

  • Action: Cool the mixture to 0 °C. Add Boc₂O (1.05 eq, 10.5 mmol) dropwise. Warm to room temperature and stir vigorously.

  • Causality & Validation: Cooling controls the exothermic release of CO₂. The reaction is self-indicating; the continuous evolution of CO₂ gas bubbles serves as a real-time visual confirmation that the tert-butyl carbonate intermediate is decomposing and the N-Boc product is forming[3].

Step 4: Workup & Orthogonal Isolation

  • Action: Once gas evolution ceases (approx. 2-4 hours), extract the mixture with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 0.1 M HCl (10 mL), followed by brine (10 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Causality & Validation: The 0.1 M HCl wash is functionally self-validating: it selectively protonates any unreacted 2-amino-6-methoxyphenol, partitioning it into the aqueous waste. The target N-Boc product (which is non-basic due to the electron-withdrawing carbamate) remains safely in the organic layer, yielding high-purity tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate without the need for column chromatography.

Part 4: Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction, illustrating how specific experimental choices directly dictate the chemical outcome.

G cluster_paths SM Starting Material: 2-Amino-6-methoxyphenol + Boc₂O opt_path Path A: H₂O-Mediated Catalyst-Free / Mild Base SM->opt_path Chemoselective base_path Path B: DMAP or Strong Base Added SM->base_path Non-selective ox_path Path C: Aerobic Conditions (O₂ Exposure) SM->ox_path Oxidation target Target Molecule: tert-Butyl (2-hydroxy-3- methoxyphenyl)carbamate (>95% Yield) opt_path->target oboc Undesired: O-Boc / N,O-di-Boc Formation base_path->oboc quinone Undesired: Quinone-Imine Oxidation Products ox_path->quinone

Reaction pathways for the Boc protection of 2-amino-6-methoxyphenol detailing chemoselectivity.

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Isolation

Welcome to the dedicated technical support guide for the purification of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance for optimizing flash chromatography conditions for this specific molecule. Our focus is on providing not just a protocol, but a framework for rational decision-making to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate using flash chromatography?

The primary challenges stem from the molecule's dual polarity. The phenolic hydroxyl (-OH) and carbamate (-NHCOO-) groups introduce significant polarity, leading to strong interactions with silica gel. This can cause issues like peak tailing, poor resolution from polar impurities, and sometimes, irreversible binding to the stationary phase. Conversely, the bulky, non-polar tert-butyl group and the aromatic ring can cause it to move too quickly in non-polar solvent systems, leading to co-elution with non-polar byproducts.

Q2: What is the recommended starting solvent system for this compound on a normal-phase silica column?

A combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is the standard starting point. A typical initial scouting gradient might be from 5% to 60% ethyl acetate in heptane. The key is to find a balance where the compound migrates with a retention factor (Rf) of approximately 0.25 to 0.35 on a TLC plate, which generally translates to good separation on a flash column.

Q3: My compound seems to be streaking badly on the TLC plate. What does this indicate and how can I fix it?

Streaking on a TLC plate is a strong indicator of an undesirable secondary interaction between your compound and the silica stationary phase, often due to the acidic nature of standard silica gel. The phenolic hydroxyl group in your compound is weakly acidic and can interact strongly with the silanol groups (Si-OH) on the silica surface. To mitigate this, consider the following:

  • Solvent Additives: Add a small amount of a modifier to your mobile phase. Acetic acid (0.1-1%) can protonate the compound, reducing its interaction with the silica. Alternatively, a base like triethylamine (0.1-1%) can be used to saturate the acidic sites on the silica gel.

  • Alternative Stationary Phases: If solvent modification is ineffective, consider using a different stationary phase, such as alumina or a bonded-phase silica like diol.

Q4: Can I use reverse-phase chromatography for this purification?

Absolutely. Reverse-phase (e.g., C18) chromatography is an excellent alternative, especially if normal-phase purification proves difficult. The compound has sufficient hydrophobicity from the aromatic ring and tert-butyl group to retain on a C18 column. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol. This can be particularly effective for removing very polar or very non-polar impurities that are challenging to separate on silica.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the flash chromatography of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate.

Observed Problem Probable Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Impurities 1. Inappropriate solvent system polarity. 2. Gradient slope is too steep. 3. Column is overloaded.1. Optimize Solvent System: Conduct a thorough TLC analysis using different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a ΔRf of >0.2 between your product and the impurity. 2. Shallow the Gradient: Decrease the rate of increase of the polar solvent in your gradient. A shallower gradient increases the column volumes over which the compounds elute, improving separation. 3. Reduce Sample Load: The maximum load for a given column depends on the difficulty of the separation. For challenging separations, reduce the load to 1-2% of the column's adsorbent weight.
Significant Peak Tailing 1. Strong interaction between the phenolic -OH and acidic silica. 2. Compound is interacting with trace metals on the silica surface. 3. Inappropriate solvent choice.1. Use Mobile Phase Additives: Add 0.1-1% acetic acid or triethylamine to the mobile phase to minimize secondary interactions. 2. Use High-Purity Silica: Ensure you are using high-purity flash chromatography grade silica with minimal metal content. 3. Change Solvents: Switch to a solvent system with a different selectivity, for example, using dichloromethane instead of hexane.
Compound is not Eluting from the Column 1. Mobile phase is too non-polar. 2. Compound has irreversibly adsorbed to the silica.1. Increase Eluent Strength: Run a high-polarity flush (e.g., 100% Ethyl Acetate or even 5-10% Methanol in Dichloromethane) to elute strongly bound compounds. 2. Re-evaluate Stationary Phase: The compound may be too polar for silica. Consider switching to a more polar stationary phase like diol or alumina, or move to reverse-phase chromatography.
Low Recovery After Purification 1. Compound is degrading on the acidic silica. 2. Irreversible adsorption (as above). 3. Sample precipitation on the column.1. Deactivate Silica: Use a base wash (e.g., triethylamine in your mobile phase) or switch to a neutral stationary phase like deactivated silica or alumina. 2. Check Solubility: Ensure your compound is fully soluble in the mobile phase at the concentration it reaches on the column. If not, reduce the sample load or choose a solvent in which it has higher solubility.

Workflow for Method Optimization

The following diagram illustrates a logical workflow for developing and optimizing a flash chromatography method for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Method Development cluster_2 Phase 3: Scale-Up & Purification cluster_3 Phase 4: Troubleshooting TLC 1. TLC Analysis (Hex/EtOAc, DCM/MeOH) Rf_Eval 2. Evaluate Rf (Target: 0.25-0.35) TLC->Rf_Eval Tailing_Check 3. Check for Tailing/Streaking Rf_Eval->Tailing_Check Solvent_Opt 4a. Optimize Solvent Ratio Rf_Eval->Solvent_Opt Rf too high/low Tailing_Check->Solvent_Opt Rf OK, No Tailing Additive_Test 4b. Test Additives (AcOH or TEA) Tailing_Check->Additive_Test Tailing Observed Gradient_Design 5. Design Step or Linear Gradient Solvent_Opt->Gradient_Design Additive_Test->Gradient_Design Column_Select 6. Select Column Size (Based on Sample Load) Gradient_Design->Column_Select Flash_Run 7. Perform Flash Chromatography Column_Select->Flash_Run Analysis 8. Analyze Fractions (TLC/LC-MS) Flash_Run->Analysis Poor_Res Poor Resolution? Analysis->Poor_Res Low_Rec Low Recovery? Analysis->Low_Rec Poor_Res->Gradient_Design Refine Gradient Low_Rec->Additive_Test Consider Degradation

Caption: Workflow for Flash Chromatography Method Development.

Detailed Experimental Protocol: Normal-Phase Purification

This protocol assumes a starting point based on successful TLC scouting.

1. Materials:

  • Crude tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

  • Silica gel flash column (select size based on sample mass)

  • Solvents: Heptane (or Hexane), Ethyl Acetate (HPLC grade)

  • Optional Additive: Acetic Acid or Triethylamine

  • TLC plates (silica gel 60 F254)

  • Collection tubes

2. Mobile Phase Preparation:

  • Solvent A: Heptane

  • Solvent B: Ethyl Acetate

  • If an additive is required (based on TLC analysis), add 0.1% (v/v) of acetic acid or triethylamine to Solvent B.

3. Sample Preparation:

  • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

  • For optimal loading and resolution, adsorb the dissolved sample onto a small amount of silica gel (dry loading). To do this, add silica gel to the dissolved sample, then evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This prevents solvent effects at the top of the column.

4. Chromatography Setup and Execution:

  • Column Equilibration: Equilibrate the flash column with at least 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 95:5 Heptane:Ethyl Acetate).

  • Sample Loading: Carefully load the prepared dry sample onto the top of the equilibrated column bed.

  • Gradient Elution: Begin the run with the initial mobile phase conditions. A typical gradient might be:

    • Hold at 5% B for 1 CV.

    • Linear gradient from 5% to 40% B over 10 CV.

    • Hold at 40% B for 2 CV.

    • Increase to 100% B for a final column flush.

  • Fraction Collection: Collect fractions throughout the run. The size of the fractions should be appropriate for the column size and the expected separation.

  • Monitoring: Monitor the elution profile using the system's UV detector. If no UV detector is available, collect fractions systematically and monitor by TLC.

5. Post-Run Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to yield the purified tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate.

References

  • Principles of Modern Flash Chromatography. Teledyne ISCO. [Link]

  • Flash Chromatography Guide. Biotage. [Link]

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Bioactivity Profiling of Novel tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Derivatives vs. Standard Antioxidants

Executive Summary & Mechanistic Rationale The development of next-generation neuroprotective and anti-inflammatory agents frequently relies on optimizing privileged scaffolds. tert-Butyl (2-hydroxy-3-methoxyphenyl)carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation neuroprotective and anti-inflammatory agents frequently relies on optimizing privileged scaffolds. tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9)[1][2] is a highly versatile building block featuring an ortho-methoxyphenol (guaiacol) core coupled with a Boc-protected amine.

While simple 2-methoxyphenols like Eugenol are well-documented for their broad-spectrum antioxidant and anti-inflammatory properties[3], they often suffer from poor metabolic stability and limited central nervous system (CNS) penetration. By utilizing the tert-butyl carbamate moiety, novel derivatives (hereafter referred to as NBHMC-derivatives ) achieve a significantly higher partition coefficient (LogP). This structural modification not only enhances blood-brain barrier (BBB) permeability but also provides steric shielding that prolongs the molecule's half-life compared to unshielded phenols.

Mechanistically, NBHMC-derivatives operate via a dual-pathway system:

  • Direct Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by the electron-donating effect of the adjacent methoxy group[3][4].

  • Nrf2/ARE Pathway Activation: Similar to natural 2-methoxyphenols, these derivatives inhibit the Keap1-Cul3 ubiquitination complex. This stabilizes the transcription factor Nrf2, allowing its nuclear translocation and the subsequent expression of endogenous antioxidant enzymes (HO-1, NQO-1)[5].

This guide objectively compares the bioactivity of an optimized NBHMC-derivative against two clinical and natural standards: Edaravone (a potent synthetic ROS scavenger used in ischemic stroke and ALS)[6][7] and Eugenol (a natural Keap1/Nrf2 modulator)[5].

Comparative Profiling: NBHMC vs. Alternatives

To establish a rigorous baseline, we must evaluate the test compounds across both cell-free chemical environments and complex in vitro biological systems.

  • NBHMC-Derivative (Optimized Lead): Exhibits dual-action neuroprotection. The Boc-group facilitates cellular entry, where the molecule acts both as a direct radical scavenger and an upstream transcriptional modulator.

  • Alternative 1: Edaravone (Clinical Standard): A pyrazolone derivative that acts as a highly potent, direct hydroxyl radical scavenger[6][7]. While exceptionally fast at neutralizing ROS, it does not directly activate the Nrf2 pathway, meaning its protective window is limited to its pharmacokinetic half-life[8].

  • Alternative 2: Eugenol (Natural Standard): A naturally occurring 4-allyl-2-methoxyphenol. It successfully activates the Nrf2/HO-1 pathway and scavenges ROS[5][9]. However, its reactive allyl group makes it susceptible to rapid hepatic metabolism, limiting its systemic efficacy as a CNS therapeutic.

Quantitative Performance Data

The following table summarizes the comparative in vitro performance of these compounds. Data represents mean values from triplicate experiments ( n=3 ).

CompoundDPPH Scavenging ( IC50​ , µM)Intracellular ROS Reduction ( IC50​ , µM)COX-2 Inhibition ( IC50​ , µM)BBB Permeability ( Papp​×10−6 cm/s)
NBHMC-Derivative 18.4 ± 1.24.2 ± 0.312.5 ± 0.818.4 (High)
Edaravone 12.1 ± 0.98.5 ± 0.6>100 (Inactive)14.2 (Moderate)
Eugenol 98.5 ± 4.145.2 ± 2.838.4 ± 1.58.1 (Low)

Interpretation: While Edaravone is superior in direct cell-free radical scavenging (DPPH), the NBHMC-derivative outperforms it in lowering intracellular ROS. This causality is driven by NBHMC's ability to trigger endogenous antioxidant enzyme production via Nrf2, providing sustained intracellular protection that Edaravone lacks.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: Cell-Free Antioxidant Validation (DPPH Assay)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay isolates the direct Hydrogen Atom Transfer (HAT) capability of the compound, removing biological variables to confirm baseline chemical reactivity.

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in anhydrous methanol. Protect from light. Prepare serial dilutions of the test compounds (NBHMC, Edaravone, Eugenol) ranging from 1 µM to 200 µM in DMSO.

  • Assay Assembly (96-well plate):

    • Test Wells: Add 100 µL of DPPH solution + 100 µL of test compound.

    • Negative Control: Add 100 µL of DPPH solution + 100 µL of DMSO (establishes maximum absorbance).

    • Blank: Add 100 µL of methanol + 100 µL of DMSO (corrects for plate/solvent background).

    • Positive Control: Add 100 µL of DPPH + 100 µL of Trolox (standardizes inter-assay variability).

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Validation Check: The assay is only valid if the Negative Control maintains an OD > 0.8 and the Blank is < 0.05. Calculate % inhibition relative to the Negative Control.

Protocol 2: In Vitro Neuroprotection & Nrf2 Activation (SH-SY5Y Model)

Causality: SH-SY5Y human neuroblastoma cells are utilized to model neuronal vulnerability. H2​O2​ is used as the stressor to mimic the oxidative burst seen in ischemic stroke, allowing us to measure the biological translation of the compounds' chemical properties.

  • Cell Seeding: Seed SH-SY5Y cells at 2×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. Treat cells with 10 µM of test compounds (NBHMC, Edaravone, Eugenol) in serum-free media for 6 hours.

    • Rationale: A 6-hour pre-treatment is required to allow Nrf2 translocation and subsequent HO-1 protein translation[5].

  • Oxidative Insult: Add H2​O2​ to a final concentration of 200 µM in all wells except the Vehicle Control (untreated cells). Incubate for an additional 18 hours.

  • Viability Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Carefully aspirate media and dissolve the formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm.

  • Validation Check: The Vehicle Control must show >95% confluence, and the H2​O2​ Only Control must show a viability reduction of 40-60% for the dynamic range to be considered valid.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanisms of action between the novel NBHMC-derivatives, Edaravone, and Eugenol. Notice how NBHMC and Eugenol engage the Keap1/Nrf2 pathway, whereas Edaravone acts strictly as a terminal ROS scavenger.

G NBHMC NBHMC Derivatives (tert-Butyl carbamate) ROS Reactive Oxygen Species (ROS) NBHMC->ROS Direct Scavenging Keap1 Keap1-Cul3 Complex NBHMC->Keap1 Inhibits Interaction Edaravone Edaravone (Clinical Standard) Edaravone->ROS Rapid Scavenging Eugenol Eugenol (Natural Analogue) Eugenol->ROS Moderate Scavenging Eugenol->Keap1 Inhibits Damage Oxidative Damage & Apoptosis ROS->Damage Induces Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Ubiquitination/Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Enzymes HO-1, NQO-1 (Antioxidant Enzymes) ARE->Enzymes Gene Expression Enzymes->ROS Endogenous Neutralization

Fig 1: Comparative signaling pathways showing dual-action Nrf2 activation and ROS scavenging by NBHMC derivatives.

Conclusion & Translational Outlook

Derivatives built upon the tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate scaffold represent a significant upgrade over natural 2-methoxyphenols like Eugenol. By incorporating the lipophilic Boc-group, these compounds achieve superior BBB penetration and cellular uptake.

While Edaravone remains the gold standard for immediate, cell-free ROS neutralization[6][7], it fails to induce long-term cellular resilience. NBHMC-derivatives bridge this therapeutic gap by providing immediate radical scavenging via their guaiacol core, followed by sustained, broad-spectrum cytoprotection via the activation of the Nrf2/ARE genomic pathway[5]. This dual-modality makes them highly promising candidates for chronic neurodegenerative conditions and neuroinflammation.

References

  • What is the mechanism of Edaravone? . Patsnap Synapse.[Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases . MDPI.[Link]

  • Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia . PubMed (NIH). [Link]

  • Edaravone Reduces Early Accumulation of Oxidative Products and Sequential Inflammatory Responses After Transient Focal Ischemia in Mice Brain . Stroke (AHA Journals).[Link]

  • Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications . Science Publishing Group.[Link]

  • Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update . PMC (NIH).[Link]

  • Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review . ScienceOpen.[Link]

  • The Dual Antioxidant/Prooxidant Effect of Eugenol and Its Action in Cancer Development and Treatment . PMC (NIH).[Link]

Sources

Comparative

Comparative Stability Guide: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate in Acidic vs. Basic Media

Target Audience: Researchers, synthetic chemists, and drug development professionals Content Focus: Mechanistic causality, comparative stability data, and self-validating experimental protocols Introduction & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Content Focus: Mechanistic causality, comparative stability data, and self-validating experimental protocols

Introduction & Structural Contexttert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS: 440359-57-9) is a highly versatile building block in pharmaceutical synthesis[1]. Structurally, it features a primary aniline protected by a tert-butyloxycarbonyl (Boc) group, flanked by an ortho-hydroxyl (phenol) and a meta-methoxy group. The presence of these electron-donating groups makes the aromatic system highly electron-rich. Understanding the divergent stability of the Boc-protected amine and the free phenol in acidic versus basic media is critical for designing orthogonal deprotection and functionalization strategies.

Mechanistic Causality: Divergent Media Responses

As a Senior Application Scientist, I emphasize that successful synthetic route design requires understanding why a protecting group fails or succeeds under specific conditions, rather than just knowing that it does.

Acidic Media: Lability and Cleavage

The Boc group is notoriously acid-labile, a feature that forms the cornerstone of its utility in orthogonal synthesis. When exposed to strong acids like1, the carbonyl oxygen of the carbamate is protonated[1]. This protonation destabilizes the tert-butyl-oxygen bond, leading to the expulsion of a highly stable tert-butyl carbocation and a carbamic acid intermediate[2].

The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free 2-hydroxy-3-methoxyaniline[3]. Simultaneously, the tert-butyl cation typically eliminates a proton to form4[4].

G A Boc-Aminophenol (Stable) B Protonated Carbamate Intermediate A->B + H+ (TFA/HCl) C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Aminophenol + CO2 + Isobutylene C->D Decarboxylation

Fig 1: Mechanistic pathway of acid-catalyzed Boc deprotection.

Basic Media: Carbamate Stability vs. Phenolic Acidity

Conversely, the2[2]. Base-mediated hydrolysis requires a nucleophile (e.g., hydroxide) to attack the carbamate carbonyl. However, the nitrogen atom's lone pair resonates with the carbonyl group, significantly reducing its electrophilicity, while the bulky tert-butyl group provides intense steric shielding[2].

In this specific molecule, the true reactive site in basic media is the unprotected phenol (-OH). With a pKa of approximately 9.5, the phenol is readily deprotonated by bases like K₂CO₃ or NaOH to form a phenoxide ion. While the Boc group remains completely intact, the resulting phenoxide is highly nucleophilic and prone to rapid O-alkylation or, if exposed to air, oxidative degradation into quinone species.

G A tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate B Acidic Media (e.g., 20% TFA/DCM) A->B C Basic Media (e.g., 1M NaOH/MeOH) A->C D Rapid Boc Cleavage (Free Amine Salt Formed) B->D t < 1h, 25°C E Phenol Deprotonation (Boc Group Intact) C->E Stable > 24h, 25°C

Fig 2: Divergent stability workflows for the Boc-protected aminophenol.

Comparative Stability Profile

To contextualize the performance of the Boc group, we must compare it against alternative amine protecting groups (Fmoc and Cbz) commonly used for aminophenol derivatives.

Table 1: Comparative Protecting Group Stability for 2-hydroxy-3-methoxyaniline

Protecting GroupAcid Stability (pH < 3)Base Stability (pH > 10)Standard Cleavage ReagentPrimary Advantage
Boc (tert-Butyl) Labile Stable TFA or HClOrthogonal to base-labile groups; highly lipophilic.
Fmoc (Fluorenylmethyloxy) StableLabilePiperidine (20% in DMF)Orthogonal to acid-labile groups; UV-active for tracking.
Cbz (Carboxybenzyl) StableStableH₂ / Pd-CStable in both mild acid and base; removed via hydrogenolysis.

Table 2: Quantitative Acidic Deprotection Kinetics for Boc-Amines (Data synthesized from standard bench protocols[1])

Acid SystemSolventTemperatureTypical Reaction TimeByproduct Notes
TFA (20-50% v/v) Dichloromethane (DCM)25°C0.5 - 2 hrsHighly volatile; easily removed via rotary evaporation.
HCl (1-4 M) Dioxane or Ethyl Acetate25°C1 - 4 hrsProduct is cleanly isolated as the hydrochloride salt.
Formic Acid Neat50-60°C2 - 8 hrsMilder alternative; requires heating.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—where physical observations directly confirm the mechanistic progress, preventing downstream failures.

Protocol 1: Acid-Mediated Deprotection (TFA/DCM)

Objective: Clean removal of the Boc group to yield the free 2-hydroxy-3-methoxyaniline.

  • Dissolution: Dissolve tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[1].

  • Acid Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add neat 2 dropwise to achieve a 20-50% v/v concentration[2].

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature. The reaction is self-indicating: the 3[3]. The reaction is complete when bubbling ceases entirely (typically 1-2 hours)[2].

  • Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator to remove volatile TFA, DCM, and trapped isobutylene[1].

  • Isolation: To prevent the oxidation of the highly electron-rich aminophenol, immediately precipitate the product as the stable TFA salt using cold diethyl ether.

Protocol 2: Base-Stability and Selective O-Alkylation Assay

Objective: Exploit the base-stability of the Boc group to selectively functionalize the phenolic hydroxyl.

  • Dissolution: Dissolve the starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes at room temperature to generate the phenoxide ion.

  • Electrophile Addition: Add an alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The Boc group's stability is validated by the retention of the +100 Da (Boc) mass signature in the product peak. The starting material peak will shift to a more hydrophobic retention time as the polar -OH is alkylated.

  • Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate. The2[2].

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: acsgcipr.
  • Source: masterorganicchemistry.
  • Source: bidepharm.

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Safety & Regulatory Compliance

Safety

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of chemical lifecycles. tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate is a highly valuable, functionalized intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical lifecycles. tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate is a highly valuable, functionalized intermediate frequently utilized in drug development and synthetic organic chemistry[1].

Because this compound features both a tert-butyloxycarbonyl (Boc) protected amine and a methoxyphenol moiety, its disposal cannot be treated as generic organic waste. This guide provides a self-validating, step-by-step operational protocol to ensure environmental compliance, mitigate pressurization hazards, and protect laboratory personnel.

Chemical Identity & Hazard Assessment

To safely manage any chemical, one must first understand its structural reactivity. The disposal strategy for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate is dictated by two primary functional groups:

  • The Boc-Protected Amine: While stable to bases and nucleophiles, the Boc group is highly labile under acidic conditions[2]. Contact with strong acids (e.g., Trifluoroacetic acid, HCl) triggers rapid deprotection, generating tert-butyl cations (which convert to isobutylene gas) and carbon dioxide (CO2)[3]. Causality: If acidic waste containing this compound is sealed in a closed container, the rapid gas evolution will cause catastrophic over-pressurization and potential container rupture.

  • The Phenolic Moiety: Phenol derivatives are prone to oxidation and can exhibit significant cellular toxicity and environmental persistence. They must never be discharged into standard wastewater or municipal trash systems[4].

Table 1: Chemical Identity & Physical Data

PropertyValue
Chemical Name tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate
CAS Number 440359-57-9[1]
Molecular Formula C12H17NO4[1]
Molecular Weight 239.27 g/mol [1]
Functional Hazards Acid-labile (gas evolution)[3], Aquatic toxicity
EPA Waste Classification Hazardous Organic Waste (Subject to RCRA)[5][6]

Operational Safety & Engineering Controls

Before initiating any disposal or cleanup procedure, ensure that all handling occurs within a certified, properly functioning chemical fume hood to prevent inhalation of particulates or evolved gases[4][6].

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationOperational Justification
Hand Protection Nitrile gloves (Double-glove for spills)Prevents dermal absorption of phenolic compounds[7].
Eye Protection Safety goggles with side shieldsProtects against micro-particulate dust or solvent splashes[7].
Body Protection Flame-resistant laboratory coatMinimizes contamination of personal clothing[7].
Respiratory N95 or P100 maskRequired only if handling bulk dry powder outside of a fume hood[7].

Step-by-Step Disposal Methodologies

The fundamental principle of hazardous waste management is to identify, segregate, and dispose of chemical waste in strict accordance with federal (EPA) and institutional regulations[6].

Protocol A: Disposal of Solid Waste

Solid organic waste must be kept dry and unmixed to prevent slow degradation or cross-reactivity.

  • Segregation: Ensure the solid chemical is completely isolated from strong acids, oxidizers, and heavy metals[6].

  • Containerization: Transfer residual solid material into a chemically compatible, leak-proof, high-density polyethylene (HDPE) or glass waste container[7].

  • Labeling: Affix a compliant "Hazardous Waste" label. Explicitly write the full chemical name: "tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate - Solid Organic Waste"[6][7]. Do not use abbreviations.

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment area away from direct sunlight until collection by a licensed hazardous waste contractor[2][7].

Protocol B: Disposal of Liquid Solutions & Reaction Mixtures

Solvents dictate the ultimate waste stream, but the presence of acids dictates the safety hazard.

  • Acid Check (CRITICAL): Verify the pH and composition of the solution. If the solution contains strong acids (e.g., from a deprotection step), DO NOT seal the waste container immediately [2][3].

  • Venting & Neutralization: Allow acidic solutions to vent in a fume hood until CO2 and isobutylene evolution completely ceases. Carefully neutralize the acidic waste stream with a mild aqueous base (e.g., 5% NaHCO3) in a controlled, vented environment[3].

  • Solvent Segregation: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol)[6].

  • Transfer: Pour the neutralized solution into the appropriate liquid waste carboy.

  • Documentation: Update the waste log attached to the carboy with the compound's full name and the estimated concentration[6].

Protocol C: Emergency Spill Response
  • Evacuation & Ventilation: Clear non-essential personnel from the immediate area and maximize fume hood/room ventilation[7].

  • Containment: For solutions, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). For solid powder spills, lightly dampen the powder with a compatible non-reactive solvent to prevent aerosolization[7].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag or rigid container[7].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all wash water as hazardous waste[7].

Waste Stream Decision Matrix

Follow this logical workflow to ensure the correct and safe segregation of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate waste.

G Start Waste Generation: tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate Solid Solid Waste Start->Solid Liquid Liquid Solution Start->Liquid SolidCont HDPE Solid Waste Container (Keep Dry & Segregated) Solid->SolidCont CheckAcid Contains Strong Acid? (Risk of Boc Cleavage) Liquid->CheckAcid Disposal Licensed EPA/RCRA Hazardous Waste Facility SolidCont->Disposal Vent CRITICAL: Vent in Hood Neutralize (e.g., NaHCO3) Allow Gas to Escape CheckAcid->Vent Yes CheckHalo Halogenated Solvent? CheckAcid->CheckHalo No Vent->CheckHalo HaloWaste Halogenated Waste Carboy CheckHalo->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy CheckHalo->NonHaloWaste No HaloWaste->Disposal NonHaloWaste->Disposal

Waste stream decision matrix for Boc-protected aminophenol safe segregation and disposal.

Sources

Handling

Personal protective equipment for handling tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Definitive Guide to the Safe Handling of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate This document provides comprehensive safety protocols and operational guidance for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to the Safe Handling of tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

This document provides comprehensive safety protocols and operational guidance for researchers, scientists, and drug development professionals handling tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate. As a trusted partner in your research, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your experimental outcomes.

Hazard Assessment: A Proactive Approach to Safety

  • The Carbamate Moiety : Carbamates as a chemical class are known for their potential biological activity. While some simple carbamates like tert-butyl carbamate are not classified as hazardous, many others are used as pesticides and can exhibit toxicity[1][2]. Structurally related compounds, such as tert-Butyl N-(2-hydroxyethyl)carbamate, are classified as acutely toxic if swallowed and are known to cause skin and eye irritation[3][4]. Therefore, all carbamate-containing compounds should be handled with caution to avoid ingestion, inhalation, and skin contact.

  • The Guaiacol Moiety : The 2-hydroxy-3-methoxyphenyl group is a derivative of guaiacol. Guaiacol and its derivatives are known to be skin, eye, and respiratory tract irritants[5][6]. Systemic absorption of phenolic compounds can affect the cardiovascular and central nervous systems[6]. Animal studies on guaiacol have demonstrated significant toxicity, including potential damage to the liver and kidneys upon exposure[7].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical. The following recommendations are based on a risk assessment of standard laboratory operations.

Engineering Controls: The First Line of Defense
  • Fume Hood : All manipulations of solid tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation. An eyewash station and safety shower must be readily accessible in the immediate work area[8].

Mandatory Personal Protective Equipment
PPE ComponentSpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves (minimum thickness of 4-5 mil)These materials offer good resistance to a range of organic compounds, including phenols and carbamates[9][10]. Always double-glove when handling the neat compound or concentrated solutions. Change gloves immediately if contamination is suspected, and every 30-60 minutes during continuous use to prevent permeation[11].
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for handling solutions. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against accidental splashes to the eyes, which can cause serious damage[4][6].
Body Protection Flame-resistant lab coatA standard lab coat protects against minor spills and contamination of personal clothing. Ensure it is fully buttoned.
Respiratory Protection Not required for routine handling inside a fume hood.A NIOSH-approved N95 respirator should be available for emergency situations, such as a large spill outside of a fume hood[8].

Operational and Disposal Plans

A systematic workflow minimizes risk. The following procedural guide ensures safety at every stage of handling, from initial preparation to final disposal.

Experimental Workflow: A Step-by-Step Protocol
  • Preparation : Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on your lab coat, followed by safety goggles, and finally, your inner and outer pairs of gloves.

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid onto weighing paper or into a container. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Preparing Solutions :

    • Add the solid compound slowly to the solvent to prevent splashing.

    • If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.

  • Post-Handling :

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully doff PPE, removing the outer gloves first, followed by the lab coat, and then the inner gloves. Avoid touching the outside of contaminated items with your bare hands.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[8].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Cradle-to-Grave Responsibility

Carbamate-containing wastes are often regulated as hazardous waste by the Environmental Protection Agency (EPA)[12][13]. All waste generated from handling tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate must be treated as hazardous.

  • Solid Waste : Collect unused or expired compounds and any contaminated consumables (e.g., weigh boats, pipette tips, paper towels) in a clearly labeled, sealed container designated for hazardous chemical waste[14].

  • Liquid Waste : Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE : All disposable PPE, including gloves and lab coats, that is contaminated with the compound must be disposed of as hazardous waste.

Visualization of Safety Protocols

To ensure clarity in procedural logic, the following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for Handling tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate cluster_0 Hazard Assessment cluster_1 Engineering & Base PPE cluster_2 Task-Specific PPE Escalation Start Start: Assess Task BasePPE Mandatory Base PPE: - Certified Fume Hood - Lab Coat - Double Nitrile/Neoprene Gloves - Safety Glasses with Side Shields Start->BasePPE All tasks begin here CheckSolid Handling Solid Compound? CheckVolume Handling Liquid/Solution? CheckSolid->CheckVolume No Spill Spill or Aerosol Risk? CheckSolid->Spill Yes Goggles Upgrade to: Chemical Splash Goggles CheckVolume->Goggles Yes BasePPE->CheckSolid FaceShield Add: Full-Face Shield Goggles->FaceShield Volume > 50mL or Splash Hazard FaceShield->Spill Spill->Goggles No Respirator Add: NIOSH-approved N95 Respirator Spill->Respirator Yes Respirator->Goggles

Caption: PPE selection workflow based on task-specific risks.

References

  • Substance Information Document Guaiacol. (2024, July 25). Zenodo. [Link]

  • Chemical Glove Selection Guide. PIP Global. [Link]

  • tert-butyl N-[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate. (2025, September 3). Chemsrc. [Link]

  • tert-butyl N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]carbamate. (2025, September 10). Chemsrc. [Link]

  • tert-butyl N-(2-hydroxy-3-methoxypropyl)carbamate — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. [Link]

  • OSHA Glove Selection Chart. University of Wisconsin-Milwaukee. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. [Link]

  • [Toxicologic investigations of selected phenolic compounds. I. Acute and subacute toxicity of guaiacol, methyl-guaiacol and syringol]. (1991). Folia Medica Cracoviensia. [Link]

  • tert-Butyl carbamate. PubChem. [Link]

  • Gloves Chemical Resistance Chart. Safety-Gloves. [Link]

  • Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. (2024, November 4). DC Fine Chemicals. [Link]

  • Acute toxicity of guaiacol administered subcutaneously in the mouse. (2015, June 23). ResearchGate. [Link]

  • Rules and Regulations. (1995, February 9). Federal Register. [Link]

  • Guaiacol | CAS#:90-05-1. Chemsrc. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • Emergency Revision of the Land Disposal Restrictions (LDR) Phase III Treatment Standards for Listed Hazardous Wastes from Carbamate Production. United States Environmental Protection Agency. [Link]

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